4-Chloro-5-fluoro-2-iodophenol
Overview
Description
4-Chloro-5-fluoro-2-iodophenol is an aromatic compound with the molecular formula C6H3ClFIO. This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on a phenol ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Scientific Research Applications
4-Chloro-5-fluoro-2-iodophenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s worth noting that halogenated phenols are often used in the synthesis of various pharmaceuticals and bioactive compounds, suggesting a wide range of potential targets .
Mode of Action
For instance, they are often used as reagents in Suzuki–Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds .
Biochemical Pathways
Given its potential use in the synthesis of various bioactive compounds, it’s plausible that it could indirectly influence a variety of biochemical pathways depending on the specific compound it’s used to synthesize .
Pharmacokinetics
It’s known that the pharmacokinetic properties of halogenated phenols can be influenced by factors such as their degree of halogenation and the position of the halogen atoms .
Result of Action
As a halogenated phenol, it’s likely to be involved in the synthesis of various bioactive compounds, potentially leading to a wide range of effects depending on the specific compound synthesized .
Action Environment
The action, efficacy, and stability of 4-Chloro-5-fluoro-2-iodophenol can be influenced by various environmental factors. For instance, its reactivity in chemical reactions such as Suzuki–Miyaura cross-coupling can be affected by factors such as temperature, solvent, and the presence of a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-iodophenol typically involves nucleophilic aromatic substitution reactions. One common method is the halogenation of phenol derivatives. For instance, starting with a phenol compound, chlorination, fluorination, and iodination can be sequentially carried out under controlled conditions to introduce the respective halogens at the desired positions on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of specific catalysts and solvents can enhance the efficiency of the halogenation reactions, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-2-iodophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can be oxidized to quinones or reduced to hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Oxidation Reactions: Quinones and related compounds.
Reduction Reactions: Hydroquinones and similar reduced forms
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-5-iodophenol
- 2-Fluoro-5-iodophenol
- 4-Chloro-2-fluoro-5-iodophenol
Uniqueness
4-Chloro-5-fluoro-2-iodophenol is unique due to the specific arrangement of halogens on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill .
Properties
IUPAC Name |
4-chloro-5-fluoro-2-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFIO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIBHSJYZKHWTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.